2-((Imidazo[1,2-a]pyrimidin-2-ylmethyl)thio)benzo[d]thiazole
Description
2-((Imidazo[1,2-a]pyrimidin-2-ylmethyl)thio)benzo[d]thiazole is a fused heterocyclic compound featuring an imidazo[1,2-a]pyrimidine core linked via a methylthio (-SCH2-) bridge to a benzo[d]thiazole moiety. This structure combines two pharmacologically significant scaffolds:
- Imidazo[1,2-a]pyrimidine: Known for its electron-deficient nature and participation in cross-coupling reactions due to the presence of nitrogen atoms at strategic positions .
- Benzo[d]thiazole: A privileged structure in medicinal chemistry, often associated with antimicrobial, anticancer, and antiulcer activities .
Properties
IUPAC Name |
2-(imidazo[1,2-a]pyrimidin-2-ylmethylsulfanyl)-1,3-benzothiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N4S2/c1-2-5-12-11(4-1)17-14(20-12)19-9-10-8-18-7-3-6-15-13(18)16-10/h1-8H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFRNMLHQAOLMJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)SCC3=CN4C=CC=NC4=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((Imidazo[1,2-a]pyrimidin-2-ylmethyl)thio)benzo[d]thiazole typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method includes the condensation of 2-aminopyrimidine with a suitable thioamide under acidic conditions, followed by cyclization to form the fused heterocyclic system . Another approach involves the oxidative coupling of 2-aminopyrimidine with aromatic terminal alkynes using iodine as a mediator .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and automated synthesis platforms to optimize reaction conditions and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-((Imidazo[1,2-a]pyrimidin-2-ylmethyl)thio)benzo[d]thiazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thiazole ring to its corresponding dihydrothiazole.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce various functional groups onto the heterocyclic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are employed under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiazole derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-((Imidazo[1,2-a]pyrimidin-2-ylmethyl)thio)benzo[d]thiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its anticancer properties and as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-((Imidazo[1,2-a]pyrimidin-2-ylmethyl)thio)benzo[d]thiazole involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the disruption of cellular processes. The compound’s imidazo[1,2-a]pyrimidine scaffold can form hydrogen bonds and π-π stacking interactions with target proteins, contributing to its biological activity .
Comparison with Similar Compounds
Arylation Reactions
- Metal-free arylation : Benzo[d]imidazo[2,1-b]thiazole and imidazo[2,1-b]thiazole undergo room-temperature arylation with aryl hydrazines, yielding 2,3-disubstituted products in good yields (70–85%) .
- Limitations : Unsubstituted imidazo[1,2-a]pyridines show poor reactivity under sulfenylation conditions, highlighting the importance of substituents on reactivity .
Photocatalytic Functionalization
- Acetoxymalonylation : Imidazo[1,2-a]pyrimidine derivatives and benzo[d]imidazo[2,1-b]thiazole react under visible-light conditions with malonates, achieving yields of 65–92% .
- Difluoromethylation : Benzo[d]imidazo[2,1-b]thiazole undergoes regioselective (phenylsulfonyl)difluoromethylation using Ir photocatalysis (yields: 60–78%) .
Electrochemical Cross-Coupling
- Imidazo[1,2-a]pyridines and benzo[d]imidazo[2,1-b]thiazole participate in oxidative C–H/C–H cross-coupling with N,N-dimethylanilines, enabling gram-scale synthesis with broad functional group tolerance .
Functional Group Tolerance and Limitations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
